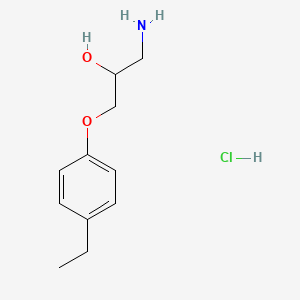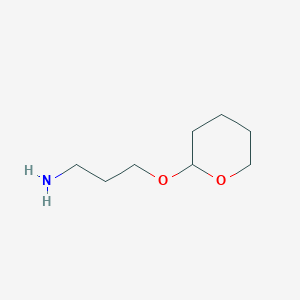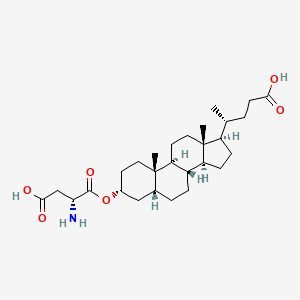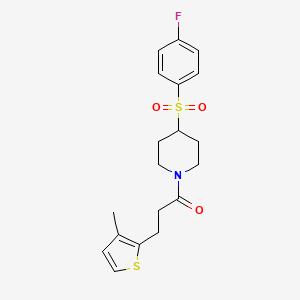![molecular formula C18H18N2O3S B2372322 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione CAS No. 1164505-00-3](/img/structure/B2372322.png)
5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione is a notable molecule in the field of medicinal chemistry and organic synthesis. Known for its unique chemical structure and diverse range of potential applications, this compound combines a thiazolidine core with phenoxyphenyl and dimethylaminomethylidene substituents. Its structural complexity provides the foundation for a wide array of chemical reactions and interactions, making it a subject of interest for researchers across multiple scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione generally involves multistep synthesis, starting with readily available precursors. A common route includes the condensation of 4-phenoxybenzaldehyde with thiazolidine-1,4-dione under acidic or basic conditions to form an intermediate. Subsequent reactions involve the introduction of the dimethylaminomethylidene moiety, typically through Mannich-type reactions using dimethylamine and formaldehyde derivatives. Optimal reaction conditions often include temperature control, solvent choice (e.g., ethanol or acetonitrile), and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may employ flow chemistry techniques to scale up the synthetic process efficiently. These methods leverage continuous flow reactors to improve reaction efficiency, safety, and product consistency. Key parameters include the precise control of reactant concentrations, temperature, and reaction time.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group may be susceptible to oxidation under specific conditions, forming phenol derivatives.
Reduction: The double bond in the dimethylaminomethylidene moiety can be reduced using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, allowing for functional group modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products from these reactions include phenol derivatives, reduced amine compounds, and substituted thiazolidine derivatives, each offering different functional properties for further applications.
科学研究应用
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique structure provides multiple reactive sites, making it valuable for designing new synthetic pathways.
Biology: In biological research, its potential as a pharmacophore is explored for developing new drugs. Its structural framework can interact with various biological targets, offering possibilities for therapeutic applications.
Medicine: Medical research investigates its potential in drug development, particularly for its antibacterial, antifungal, and anticancer properties. The combination of the thiazolidine ring and phenoxyphenyl groups contributes to its bioactivity.
Industry: In industrial applications, it may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its thiazolidine ring can mimic natural substrates, inhibiting enzyme activity. The phenoxyphenyl group can enhance binding affinity to specific receptors, modulating cellular pathways. These interactions can disrupt essential biological processes in pathogens or cancer cells, leading to their inhibition or death.
相似化合物的比较
Similar compounds include other thiazolidine derivatives and phenoxyphenyl-containing molecules. While these compounds share structural elements, 5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda4,3-thiazolane-1,4-dione stands out due to its specific combination of functional groups, providing a unique balance of reactivity and stability. Other compounds may lack the same level of bioactivity or synthetic versatility, highlighting the uniqueness of this particular molecule.
属性
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19(2)12-17-18(21)20(13-24(17)22)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVJZYOCRCULL-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N2,N4'-di-tert-butyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2372243.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)





![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

